3-(4-Chloroanilino)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one
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Overview
Description
3-(4-Chloroanilino)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one is an organic compound characterized by the presence of chloroaniline, chlorophenyl, and methoxyphenyl groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloroanilino)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method includes:
Formation of the Intermediate: The reaction begins with the formation of an intermediate compound through the reaction of 4-chloroaniline with 4-chlorobenzaldehyde under acidic conditions.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloroanilino)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of compounds with different functional groups replacing the chloro groups.
Scientific Research Applications
3-(4-Chloroanilino)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloroanilino)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloroanilino)-3-(4-chlorophenyl)propan-1-one: Lacks the methoxy group, which may affect its chemical and biological properties.
3-(4-Methoxyanilino)-3-(4-methoxyphenyl)propan-1-one: Contains methoxy groups instead of chloro groups, potentially altering its reactivity and applications.
Uniqueness
3-(4-Chloroanilino)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-chloroanilino)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO2/c1-27-20-12-4-16(5-13-20)22(26)14-21(15-2-6-17(23)7-3-15)25-19-10-8-18(24)9-11-19/h2-13,21,25H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWGHQPMXSHMII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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